molecular formula C12H13NO2 B1586161 N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 88611-67-0

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B1586161
CAS No.: 88611-67-0
M. Wt: 203.24 g/mol
InChI Key: WEBCZGJWXXPNHB-UHFFFAOYSA-N
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Description

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, characterized by the presence of an acetamide group attached to a tetrahydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the acylation of 5,6,7,8-tetrahydronaphthalen-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide
  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)propionamide
  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)butyramide

Uniqueness

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS No. 88611-67-0) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.241 g/mol
  • Structure : The compound features a naphthalene ring system with an acetamide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in human glioblastoma cells and melanoma cell lines. The structure-activity relationship (SAR) suggests that modifications to the naphthalene ring can enhance its potency against specific tumors .
  • Enzyme Inhibition : this compound may inhibit certain enzymes involved in cancer progression and inflammation. Specific studies have indicated its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Antimicrobial Properties : The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that it could be developed as a potential antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionCOX inhibition
AntimicrobialEffective against bacterial strains

Case Study: Antitumor Activity

In a study examining the antitumor effects of this compound on human glioblastoma (U251) cells, researchers found that the compound exhibited an IC50 value of approximately 15 µM. This indicates moderate potency compared to established chemotherapeutics like doxorubicin . Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBCZGJWXXPNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381638
Record name N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88611-67-0
Record name N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3,4-dihydro-2H-naphthalen-1-one (CAS#3470-53-9, 0.875 g, 5.44 mmol) in pyridine (5 mL) is added acetic anhydride (0.83 g, 8.16 mmol). After 1 hour, the solution is diluted with dichloromethane and washed with water and 1M aqueous HCl. The organic phase is dried over sodium sulfate, filtered, and concentrated to give N-(5-oxo-5,6,7,8-tetrahydro-naphthalen-2-yl)-acetamide; 1H NMR (400 MHz, CDCl3) δ ppm 2.09-2.16 (m, 2 H), 2.22 (s, 3 H), 2.59-2.67 (m, 2 H), 2.95 (t, J=6.1 Hz, 2 H), 7.21 (dd, J=8.3, 2.1 Hz, 1 H), 7.42 (br. s., 1 H), 7.70 (br. s., 1 H), 8.00 (d, J=8.3 Hz, 1 H).
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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